MC1568

Description

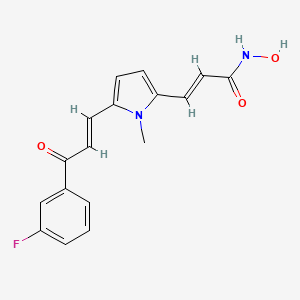

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[5-[(E)-3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c1-20-14(5-6-15(20)8-10-17(22)19-23)7-9-16(21)12-3-2-4-13(18)11-12/h2-11,23H,1H3,(H,19,22)/b9-7+,10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDIFLSJMFDTCQ-FIFLTTCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=C1/C=C/C(=O)NO)/C=C/C(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852475-26-4 | |

| Record name | (2E)-3-[5-[(1E)-3-(3-Fluorophenyl)-3-oxo-1-propen-1-yl]-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852475-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MC1568

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC1568 is a potent and selective small molecule inhibitor of class IIa histone deacetylases (HDACs), a family of enzymes crucial for regulating gene expression and various cellular processes. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions and downstream effects in various biological contexts. It is intended to serve as a resource for researchers and professionals in drug development, offering insights into the compound's therapeutic potential and the experimental methodologies used for its characterization.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. This deacetylation process generally leads to a more compact chromatin structure, resulting in transcriptional repression. HDACs are categorized into four classes, with class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) being distinguished by their tissue-specific expression and their regulation through nucleocytoplasmic shuttling. The aberrant activity of class IIa HDACs has been implicated in a range of pathologies, including cancer, muscular dystrophies, and neurodegenerative diseases, making them attractive targets for therapeutic intervention.

This compound has emerged as a valuable chemical probe for elucidating the specific functions of class IIa HDACs. It exhibits significant selectivity for class IIa enzymes over other HDAC classes, particularly class I.[1][2] This selectivity allows for the dissection of the precise roles of class IIa HDACs in various signaling pathways and disease models. This guide will delve into the core mechanisms through which this compound exerts its effects, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Selective Inhibition of Class IIa HDACs

This compound is a synthetic hydroxamate-based compound that acts as a potent and selective inhibitor of class IIa HDACs.[1] Its primary mechanism of action involves binding to the zinc-containing active site of these enzymes, thereby preventing the deacetylation of their substrates.

Quantitative Inhibition Profile

The inhibitory activity of this compound has been quantified against various HDAC isoforms, demonstrating its high selectivity for class IIa members.

| Target | IC50 | Selectivity | Reference |

| Class IIa HDACs | 220 nM | >170-fold vs. Class I | [1][2] |

| Maize HD1-A (Class II) | 100 nM | 34-fold vs. HD1-B | [1] |

| HDAC1 (Class I) | No significant inhibition | - | [1] |

| HDAC3 (Class I) | No significant inhibition | - | [3] |

| HDAC4 (Class IIa) | Inhibited | - | [1] |

| HDAC5 (Class IIa) | Inhibited | - | [3] |

Key Signaling Pathways Modulated by this compound

This compound's selective inhibition of class IIa HDACs leads to the modulation of several critical signaling pathways, impacting processes such as myogenesis, cell proliferation, and inflammation.

Regulation of Myogenesis via the MEF2D-HDAC Complex

One of the most well-characterized effects of this compound is its paradoxical impairment of myogenesis.[3][4] This occurs through the stabilization of a repressive complex involving Myocyte Enhancer Factor 2D (MEF2D), HDAC3, and HDAC4.

Under normal conditions, the differentiation of myoblasts into myotubes is driven by the transcriptional activity of MEF2 family members. Class IIa HDACs, such as HDAC4, act as repressors of MEF2 activity. During differentiation, these HDACs are typically exported from the nucleus, allowing for MEF2-dependent gene expression.

This compound treatment, however, stabilizes the interaction between HDAC4, the class I enzyme HDAC3, and MEF2D.[3][4] This stabilization prevents the nuclear export of the repressive complex, leading to the continued suppression of MEF2D target genes, such as myogenin, and ultimately arresting myogenesis.[4]

Caption: this compound stabilizes the repressive MEF2D-HDAC4-HDAC3 complex.

Suppression of c-Jun and IL-8 Expression in Melanoma

In the context of cancer, this compound has been shown to inhibit the proliferation of melanoma cells and reduce the expression of the pro-inflammatory cytokine Interleukin-8 (IL-8).[3] This effect is mediated through the suppression of the transcription factor c-Jun.

This compound treatment leads to a decrease in the binding of c-Jun to the IL-8 promoter.[3] This, in turn, reduces the recruitment of essential components of the transcriptional machinery, such as RNA polymerase II and TFIIB, to the c-Jun promoter, ultimately downregulating c-Jun expression itself.[3]

Caption: this compound suppresses c-Jun expression and its binding to target promoters.

Inhibition of β-Catenin Activation in Kidney Disease Models

In models of adriamycin-induced nephropathy, this compound has demonstrated protective effects by ameliorating podocyte injury and proteinuria.[5][6] A key mechanism underlying this protection is the inhibition of β-catenin activation.[5][6]

Adriamycin treatment induces the activation of β-catenin, a key player in epithelial-mesenchymal transition (EMT) and fibrosis. This compound treatment significantly blocks this activation, leading to the restoration of podocyte cytoskeletal structure and suppression of EMT markers like α-SMA.[5]

References

- 1. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adriamycin-induced nephropathy models: elucidating CKD pathophysiology and advancing therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

MC1568: A Technical Guide to a Selective Class IIa Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC1568 is a synthetic compound that has garnered significant interest in the scientific community for its selective inhibition of class IIa histone deacetylases (HDACs).[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of epigenetics, drug discovery, and molecular biology.

Quantitative Data: Inhibitory Profile of this compound

This compound exhibits a distinct selectivity profile, primarily targeting class IIa HDACs while showing significantly less activity against class I isoforms.[1][3] The following table summarizes the available quantitative data on the inhibitory potency of this compound against various HDAC isoforms.

| HDAC Isoform | IC50 Value | Species | Notes | Reference(s) |

| Class IIa | ||||

| HD1-A | 100 nM | Maize | Potent inhibition. | [5][6] |

| HD1-A | 220 nM | Maize | [7] | |

| HDAC4 | Inhibited | Human | No specific IC50 provided, but cellular activity is blocked. | [2] |

| HDAC5 | Inhibited | Mouse | In vivo inhibition demonstrated in skeletal muscle and heart. | [1][2] |

| Class I | ||||

| HDAC1 | No inhibition | Human | Tested at 5 µM in cell lysates. | [2] |

| HDAC1, 2, 3 | No inhibition | Not specified | General statement of no activity. | [3] |

| Class IIb | ||||

| HDAC6 | Inhibited | Human | Indicated by increased acetyl-tubulin levels. | [2] |

Note: IC50 values can vary depending on the assay conditions and the source of the enzyme.

Mechanism of Action: The this compound-HDAC-MEF2 Axis

This compound exerts its biological effects primarily through the modulation of the myocyte enhancer factor 2 (MEF2) family of transcription factors. In a normal physiological state, class IIa HDACs, such as HDAC4 and HDAC5, shuttle between the cytoplasm and the nucleus. In the nucleus, they bind to MEF2, leading to the recruitment of a co-repressor complex that includes HDAC3. This complex deacetylates histones and MEF2 itself, repressing the transcription of MEF2 target genes involved in processes like myogenesis.

This compound intervenes in this pathway in a multifaceted manner:

-

Stabilization of the Repressor Complex: this compound stabilizes the interaction between HDAC4, HDAC3, and MEF2D.[1]

-

Inhibition of MEF2D Acetylation: Paradoxically, by stabilizing the complex which includes the active deacetylase HDAC3, this compound inhibits the differentiation-induced acetylation of MEF2D.[1]

-

Decreased MEF2D Expression: Treatment with this compound has been shown to decrease the expression of MEF2D.[1]

This stabilization of the repressive MEF2-HDAC complex ultimately leads to the arrest of myogenesis.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

In Vitro HDAC Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and general HDAC assay principles.

Materials:

-

Recombinant human HDAC enzymes (Class I and IIa)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing a protease like trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare serial dilutions of this compound in HDAC Assay Buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the following in order:

-

HDAC Assay Buffer to a final volume of 100 µL.

-

The diluted this compound or vehicle control.

-

The diluted HDAC enzyme.

-

-

-

Enzyme Reaction:

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Reaction Termination and Development:

-

Stop the reaction by adding the developer solution to each well.

-

Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

C2C12 Myoblast Differentiation Assay

This protocol outlines the procedure for inducing myogenesis in C2C12 cells and assessing the effect of this compound.

Materials:

-

C2C12 mouse myoblast cell line

-

Growth Medium (GM): DMEM supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% penicillin-streptomycin.[8]

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., Giemsa or immunofluorescence antibodies for myogenic markers like Myogenin or Myosin Heavy Chain)

-

Microscope

Procedure:

-

Cell Seeding:

-

Culture C2C12 cells in Growth Medium until they reach 70-80% confluency.

-

Seed the cells into multi-well plates at a density that will allow them to reach near confluency on the day of differentiation induction.

-

-

Induction of Differentiation:

-

When the cells are approximately 90-100% confluent, aspirate the Growth Medium.

-

Wash the cells once with PBS.

-

Add Differentiation Medium containing either this compound at the desired concentration or vehicle (DMSO).

-

-

Incubation and Medium Change:

-

Incubate the cells at 37°C in a 5% CO2 incubator for 3-5 days.

-

Change the Differentiation Medium (with fresh this compound or vehicle) every 24-48 hours.

-

-

Assessment of Differentiation:

-

After the incubation period, wash the cells with PBS.

-

Fix the cells with the fixation solution for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Stain the cells using Giemsa to visualize myotube formation or perform immunofluorescence for specific myogenic markers.

-

-

Analysis:

-

Capture images using a microscope.

-

Quantify myotube formation by calculating the fusion index (percentage of nuclei within myotubes) or by measuring the expression levels of myogenic proteins.

-

Co-Immunoprecipitation (Co-IP) of MEF2 and HDACs

This protocol is for investigating the protein-protein interactions between MEF2 and HDACs in the presence of this compound.

Materials:

-

C2C12 cells or other suitable cell line

-

Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer) containing protease and phosphatase inhibitors

-

Antibodies: Anti-MEF2D, Anti-HDAC4, Anti-HDAC3, and a negative control IgG

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash Buffer (a less stringent version of the lysis buffer)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Western blotting reagents

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound or vehicle for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-MEF2D) or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with Wash Buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the bound proteins from the beads by adding Elution Buffer and heating at 95-100°C for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with antibodies against the proteins of interest (e.g., HDAC4, HDAC3) to detect co-immunoprecipitated partners.

-

In Vivo Animal Studies

This is a general guideline for administering this compound to mice in a disease model. The specific details will vary depending on the model and experimental goals.

Materials:

-

This compound

-

Vehicle (e.g., DMSO, or a solution of DMSO/PEG/Saline)

-

Experimental animals (e.g., mice or rats)

-

Syringes and needles for injection

Procedure:

-

Animal Model:

-

This compound Preparation and Dosing:

-

Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a reasonable volume.

-

Doses used in published studies range from 0.5 mg/kg to 50 mg/kg, administered intraperitoneally (i.p.).[2][10] The optimal dose and route of administration should be determined empirically for each model.

-

-

Treatment Schedule:

-

Administer this compound or vehicle to the animals according to the planned schedule (e.g., daily injections for a specified number of weeks).[9]

-

-

Monitoring and Endpoint Analysis:

-

Monitor the animals for any signs of toxicity or changes in behavior.

-

At the end of the study, collect tissues of interest for further analysis (e.g., histology, western blotting, qPCR) to assess the therapeutic efficacy of this compound.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Conclusion

References

- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. xcessbio.com [xcessbio.com]

- 7. MC-1568 | 852475-26-4 | HDAC | MOLNOVA [molnova.com]

- 8. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of MC1568 on Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC1568 is a potent and selective small molecule inhibitor of class IIa histone deacetylases (HDACs), with pronounced activity against HDAC4 and HDAC5. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound influences histone acetylation and, consequently, gene expression and cellular processes. We consolidate quantitative data on its inhibitory activity, detail key experimental protocols for its characterization, and visualize its primary signaling pathway. This document is intended to serve as a comprehensive resource for researchers in epigenetics, oncology, and neurobiology, as well as professionals in drug development exploring the therapeutic potential of selective HDAC inhibitors.

Introduction to this compound and Histone Acetylation

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The acetylation of lysine (B10760008) residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin conformation that is generally associated with transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a condensed chromatin state and transcriptional repression.

HDACs are categorized into four classes based on their homology to yeast HDACs. Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) are distinguished by their tissue-specific expression and their regulation through nucleocytoplasmic shuttling. This compound has emerged as a valuable chemical probe for elucidating the specific functions of this subclass of enzymes. It is a derivative of (aryloxopropenyl)pyrrolyl hydroxyamide and has demonstrated tissue-selective inhibition of class IIa HDACs in both in vitro and in vivo models.[1][2]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound against various HDAC isoforms is a critical parameter for its application in research and potential therapeutic development. The following table summarizes the available quantitative data on its activity.

| Target | Assay Type | IC50 Value | Selectivity | Reference |

| Maize HD1-A (Class II) | In Vitro | 100 nM | - | [3] |

| Maize Class II HDACs | In Vitro | 22 µM | - | [1] |

| Class I HDACs (HDAC1, 2, 3) | In Vitro/In Vivo | No significant inhibition | >170-fold selective for Class IIa over HDAC1 | [1][4] |

| HDAC4 (Human) | In Vitro/In Vivo | Inhibition demonstrated | Selective for Class IIa | [2][5] |

| HDAC5 (Human) | In Vitro/In Vivo | Inhibition demonstrated | Selective for Class IIa | [2] |

Note: The discrepancy in IC50 values for maize HDACs may be attributable to different assay conditions or the specific isoforms tested.

Core Mechanism of Action: The MEF2D Regulatory Axis

A primary and well-characterized mechanism of this compound action involves its interference with the myocyte enhancer factor 2D (MEF2D)-HDAC regulatory complex, particularly in the context of myogenesis.[2][6]

This compound has been shown to arrest myogenesis through a multi-faceted mechanism:

-

Stabilization of the MEF2D-HDAC4-HDAC3 Complex: In differentiating muscle cells, this compound stabilizes the repressive complex formed by MEF2D, HDAC4, and HDAC3.[2] This stabilization prevents the dissociation of the HDACs from MEF2D, thereby maintaining a repressive state at MEF2-target genes.

-

Inhibition of MEF2D Acetylation: Paradoxically, this compound inhibits the differentiation-induced acetylation of MEF2D.[2] This is significant because MEF2D acetylation is a required step for its full transcriptional activity.

-

Decreased MEF2D Expression: Treatment with this compound leads to a reduction in the overall levels of MEF2D protein.[2]

This concerted action ensures that MEF2D-dependent myogenic gene expression is effectively silenced.

Signaling Pathway Diagram

Caption: this compound inhibits class IIa HDACs, stabilizing the repressive MEF2D-HDAC4-HDAC3 complex and preventing myogenic gene transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on histone acetylation.

Western Blot Analysis of Histone Acetylation

This protocol is for the detection of changes in global or specific histone acetylation levels in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

RIPA buffer (or similar lysis buffer) with protease and HDAC inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle control for a specified time (e.g., 4-24 hours).[4]

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize the acetylated histone signal to the total histone signal.

Experimental Workflow: Western Blot

Caption: A streamlined workflow for assessing changes in histone acetylation following this compound treatment using Western blotting.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for determining the association of acetylated histones with specific genomic regions (e.g., gene promoters) in response to this compound.

Materials:

-

Cell culture reagents and this compound

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonication equipment

-

Antibodies for immunoprecipitation (e.g., anti-acetyl-Histone H3, IgG control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR reagents and primers for target and control genomic regions

Procedure:

-

Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde to the culture medium. Quench with glycine.[7]

-

Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-1000 bp by sonication.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with the specific antibody (e.g., anti-acetyl-H3) or an IgG control.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform qPCR using primers specific to the promoter of a target gene (e.g., myogenin) and a control region.[2]

-

Analysis: Calculate the enrichment of the target region in the immunoprecipitated sample relative to the input and the IgG control.

In Vitro HDAC Activity Assay

This protocol is for measuring the direct inhibitory effect of this compound on HDAC enzyme activity.

Materials:

-

Recombinant HDAC enzymes (e.g., HDAC4, HDAC1)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer

-

This compound at various concentrations

-

Developer solution (containing a pan-HDAC inhibitor and trypsin)

-

96-well plate

-

Fluorometric plate reader

Procedure:

-

Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the recombinant HDAC enzyme with various concentrations of this compound or vehicle control in assay buffer.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate. Incubate at 37°C.

-

Reaction Termination and Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer typically contains a strong HDAC inhibitor to halt the enzymatic reaction and trypsin to cleave the deacetylated substrate, releasing the fluorescent molecule.[8]

-

Fluorescence Measurement: Measure the fluorescence using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).[8]

-

Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.

In Vivo Studies: Dosage and Administration

This compound has been utilized in various animal models to investigate its physiological effects. The dosage and administration route are critical for reproducible and meaningful results.

| Animal Model | Dosage | Administration Route | Observed Effects | Reference |

| Mice | 1, 10, 50 mg/kg | Intraperitoneal (i.p.) | Dose-dependent increase in tubulin acetylation in various organs. | [2] |

| Mice (ADR-induced nephropathy) | 20 mg/kg daily | - | Ameliorated proteinuria and podocyte injury. | [9] |

| Rats (6-OHDA model of Parkinson's) | 0.5 mg/kg for 7 days | Intraperitoneal (i.p.) | Reduced forelimb akinesia and protected dopaminergic neurons. | [10] |

| Rats (Thimerosal-induced neurotoxicity) | 40 mg/kg | Intraperitoneal (i.p.) | Moderated the increase in HDAC4 and reduced histone H4 deacetylation. | [5] |

Formulation for In Vivo Use: A common method for preparing this compound for in vivo administration involves creating a stock solution in DMSO, which is then further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline for intraperitoneal or oral administration.[11]

Broader Effects on Cellular Pathways

Beyond myogenesis, this compound has been shown to impact other signaling pathways, indicating its potential for broader therapeutic applications.

-

β-catenin Pathway: In a model of adriamycin-induced podocyte injury, this compound was found to inhibit the activation of β-catenin, a key player in cell adhesion and gene transcription. This inhibition was associated with the amelioration of podocyte damage and proteinuria.[9]

Logical Relationship Diagram

Caption: this compound's inhibition of Class IIa HDACs has downstream effects on both myogenesis and podocyte injury through distinct molecular pathways.

Conclusion and Future Directions

This compound is a powerful tool for dissecting the roles of class IIa HDACs in health and disease. Its selectivity allows for a more nuanced understanding of HDAC biology compared to pan-HDAC inhibitors. The primary mechanism of action through the stabilization of the MEF2D repressive complex is well-established, particularly in the context of muscle differentiation. However, emerging evidence suggests its involvement in other critical cellular pathways, such as the β-catenin signaling cascade.

For drug development professionals, the tissue-selective effects and the ability to modulate specific gene expression programs make this compound and similar class IIa-selective inhibitors attractive candidates for a range of pathologies, including muscular dystrophies, neurodegenerative diseases, and certain cancers. Future research should focus on obtaining more precise quantitative data on its effects on the acetylation of specific histone and non-histone targets, further delineating its off-target effects, and exploring its therapeutic efficacy in a wider array of preclinical models. The detailed experimental protocols provided herein should facilitate standardized and reproducible investigations into the fascinating biology of this selective epigenetic modulator.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xcessbio.com [xcessbio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Downstream Effects of MC1568: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC1568 is a synthetic compound recognized for its selective inhibition of class IIa histone deacetylases (HDACs), particularly HDAC4 and HDAC5. This technical guide provides an in-depth overview of the downstream effects of this compound, focusing on its molecular mechanisms, impact on key signaling pathways, and experimental methodologies. The information is curated for researchers and professionals in drug development exploring the therapeutic potential of selective HDAC inhibitors.

Core Mechanism of Action

This compound primarily functions as a potent and selective inhibitor of class IIa HDACs. Its mechanism revolves around the modulation of the acetylation status of both histone and non-histone proteins, leading to changes in gene expression and cellular processes.

A critical downstream effect of this compound is its interference with the myocyte enhancer factor 2 (MEF2) transcription factor. In skeletal muscle, this compound has been shown to arrest myogenesis through a multi-faceted mechanism: it decreases the expression of MEF2D, stabilizes the repressive MEF2D-HDAC4-HDAC3 complex, and paradoxically inhibits the acetylation of MEF2D that is induced during differentiation.[1][2] This stabilization of the repressive complex prevents the activation of muscle-specific genes. This compound exhibits tissue-selective inhibition, notably affecting HDAC4 and HDAC5 in skeletal muscle and the heart without impacting HDAC3 activity.[1][2]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on various cellular markers.

Table 1: Inhibitory Activity of this compound against HDACs

| Target | IC50 | Cell/System | Reference |

| Class IIa HDACs | 100 nM (maize HD1-A) | Cell-free assay | [3] |

| Class IIa HDACs | 220 nM | Cell-free assay | |

| Class I HDACs | >38.7 µM (176-fold selectivity for Class IIa) | Cell-free assay | [3] |

Table 2: Quantitative Effects of this compound on Cellular Processes

| Process | Cell Type | Concentration | Observed Effect | Reference |

| Myogenesis Inhibition | C2C12 myoblasts | 5 µM | Blocked induction of myogenin and α-myosin heavy chain | [1] |

| Podocyte Injury | Adriamycin-treated human podocytes | 10 µM | Suppressed expression of desmin and α-SMA | [4] |

| Neuroprotection | 6-OHDA-treated SH-SY5Y cells | Not specified | Partially protected against cell death | [5] |

| Neuroprotection | Thimerosal-treated SH-SY5Y cells | 3 µM | Reduced neurotoxic effects | [6] |

| Neuroprotection | Thimerosal-treated primary cortical neurons | Starting at 3 µM | Reduced neurotoxic effects | [6] |

| Apoptosis Prevention | Thimerosal-treated SH-SY5Y cells and cortical neurons | Not specified | Prevented apoptotic cell death | [7] |

| Cytokine Release | LPS-stimulated glial cells | 50 nM - 10 µM | Enhanced TNF-α release | [8] |

Key Signaling Pathways Modulated by this compound

This compound influences several critical signaling pathways, leading to its diverse biological effects.

MEF2 Signaling Pathway in Myogenesis

This compound directly impacts the MEF2 signaling pathway, a cornerstone of muscle differentiation. By stabilizing the repressive MEF2-HDAC complex, this compound prevents the transcription of myogenic genes.

RAR/PPARγ Signaling Pathways

This compound has been shown to interfere with retinoic acid receptor (RAR) and peroxisome proliferator-activated receptor-gamma (PPARγ) mediated differentiation pathways. These nuclear receptors are crucial for various developmental and metabolic processes.

β-catenin Signaling Pathway in Podocyte Injury

In the context of kidney disease, this compound has demonstrated a protective role in podocytes by inhibiting the activation of β-catenin, a key player in cell adhesion and gene transcription that, when dysregulated, contributes to podocyte injury.[4]

References

- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Neuroprotective Properties of MC1568: A Class IIa HDAC Inhibitor

Executive Summary: MC1568 is a selective inhibitor of Class IIa histone deacetylases (HDACs) that has demonstrated significant neuroprotective potential in a variety of preclinical models of neurodegenerative diseases, particularly Parkinson's Disease. Its mechanism of action involves the modulation of key signaling pathways related to neuronal survival, neurite growth, neuroinflammation, and protein homeostasis. By preventing the nuclear accumulation of detrimental HDACs, such as HDAC5, and activating pro-survival pathways like BMP-Smad signaling, this compound protects dopaminergic neurons from neurotoxin-induced degeneration.[1][2][3] Furthermore, it has been shown to reduce microglial activation and facilitate the clearance of pathogenic proteins like α-synuclein through the enhancement of autophagy.[1][4] This guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies associated with the neuroprotective effects of this compound, intended for researchers and drug development professionals in the field of neuroscience.

Introduction

Neurodegenerative disorders such as Parkinson's disease (PD) are characterized by the progressive loss of specific neuronal populations, for which there are currently no disease-modifying therapies.[1] Epigenetic modifications, particularly histone acetylation, are emerging as critical regulators of neuronal gene expression and survival.[5][6] Histone deacetylases (HDACs) remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[7] Imbalances in histone acetylation are implicated in the pathology of several neurodegenerative diseases.[6][7]

This compound is a small molecule inhibitor with specificity for Class IIa HDACs (HDAC4, 5, 7, and 9).[8][9] Unlike pan-HDAC inhibitors, which can have broad and sometimes toxic effects, the selectivity of this compound offers a more targeted therapeutic approach.[9] Research has increasingly pointed to Class IIa HDACs, particularly HDAC4 and HDAC5, as key players in neuronal death pathways.[8][9][10] This document synthesizes the current understanding of this compound's neuroprotective properties, detailing its mechanism of action and the preclinical evidence supporting its therapeutic potential.

Mechanism of Action and Signaling Pathways

The neuroprotective effects of this compound are primarily attributed to its inhibition of Class IIa HDACs, which in turn modulates several downstream signaling cascades crucial for neuronal health.

Inhibition of HDAC5 Nuclear Accumulation

In models of Parkinson's disease, neurotoxins like 6-hydroxydopamine (6-OHDA) and MPP+ induce the nuclear accumulation of HDAC5 in dopaminergic neurons.[1][2] This nuclear localization of HDAC5 is a key step in the cell death pathway. This compound directly counteracts this by inhibiting Class IIa HDAC activity, which prevents the nuclear retention of HDAC5 and promotes its shuttling to the cytoplasm, thereby mitigating neurotoxicity.[1][2] This process is linked to the protein kinase C (PKC) pathway, which is known to influence the nucleocytoplasmic shuttling of Class IIa HDACs.[1][2]

Activation of the BMP-Smad Signaling Pathway

Studies have shown that this compound promotes neurite outgrowth in SH-SY5Y cells and primary dopaminergic neurons.[2][3] This neurotrophic effect is mediated by the upregulation of the Bone Morphogenetic Protein (BMP) signaling pathway. Specifically, inhibition of HDAC5 and HDAC9 by this compound leads to increased expression of BMP2 and its downstream effector SMAD1.[2] The subsequent activation of BMP-Smad dependent transcription is crucial for the neurite growth-promoting effects of the compound.[2][3]

Enhancement of Autophagy and α-Synuclein Clearance

The accumulation of misfolded α-synuclein is a pathological hallmark of Parkinson's disease. This compound has been shown to reduce levels of α-synuclein in neuronal cells treated with the neurotoxin rotenone.[4] This effect is achieved by enhancing the cellular process of autophagy, a key degradation pathway for aggregated proteins.[4] By inhibiting HDAC4, this compound reverses the rotenone-induced impairment of autophagy, leading to an increased LC3-II/LC3-I ratio and more efficient clearance of α-synuclein.[4][10]

Preclinical Evidence of Neuroprotection

The neuroprotective effects of this compound have been validated in multiple in vitro and in vivo experimental systems.

Summary of In Vitro Studies

This compound consistently demonstrates protective effects in cultured neuronal cells exposed to a range of neurotoxins relevant to Parkinson's disease and other neurotoxic insults.

| Model System | Neurotoxin / Stressor | This compound Concentration | Key Findings | Reference |

| SH-SY5Y Human Neuroblastoma Cells | 6-hydroxydopamine (6-OHDA) | Not specified | Partially protected against 6-OHDA-induced cell death. | [1] |

| SH-SY5Y Human Neuroblastoma Cells | 1-methyl-4-phenylpyridinium (MPP+) | 5 µM | Protected against MPP+-induced neurotoxicity; promoted neurite growth. | [3][10] |

| SH-SY5Y Human Neuroblastoma Cells | Rotenone | 0.1 µM - 10 µM | Decreased α-synuclein levels in a concentration-dependent manner by activating autophagy. | [4] |

| SH-SY5Y Human Neuroblastoma Cells | Thimerosal (B151700) | 1 µM - 5 µM | Prevented thimerosal-induced apoptosis by inhibiting HDAC4 up-regulation. | [9] |

| Primary Rat Dopaminergic Neurons | 6-hydroxydopamine (6-OHDA) | Not specified | Partially protected against 6-OHDA-induced cell death. | [1] |

| Primary Rat Dopaminergic Neurons | 1-methyl-4-phenylpyridinium (MPP+) | Not specified | Protected against MPP+-induced neurodegeneration. | [3][8] |

| Primary Rat Cortical Neurons | Thimerosal | 0.075 µM - 7.5 µM | Prevented thimerosal (1 µM)-induced cell death. | [9] |

Summary of In Vivo Studies

Peripheral administration of this compound has proven effective in animal models, suggesting the compound can cross the blood-brain barrier and exert its neuroprotective functions centrally.

| Animal Model | Treatment Regimen (Dose, Route, Duration) | Key Findings | Reference |

| Intrastriatal 6-OHDA Rat Model of PD | 0.5 mg/kg, i.p., daily for 7 days | Reduced forelimb akinesia; partially protected DA neurons and striatal terminals; prevented microglial activation; decreased nuclear HDAC5 in DA neurons. | [1] |

| Thimerosal-Treated Infant Male Rats | 40 mg/kg, i.p., co-administered with thimerosal | Reduced thimerosal-induced motor activity changes; moderated HDAC4 increase and caspase-3 cleavage in the prefrontal cortex. | [9][11] |

| Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model of Stroke | Not specified | Reduced infarction volume and neurological deficit. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vitro Methodologies

Cell Culture and Treatment:

-

SH-SY5Y Cells: A human neuroblastoma cell line, commonly used as a model for dopaminergic neurons, is cultured in standard medium (e.g., DMEM/F12) supplemented with fetal bovine serum and penicillin-streptomycin.[1][9]

-

Primary Neurons: Dopaminergic neurons are typically derived from the ventral midbrain of embryonic day 14 (E14) rat fetuses. Cortical neurons are prepared from E15-E17 rat fetuses.[1][9]

-

This compound Pre-treatment: Cells are typically pre-treated with this compound for 2 hours before the addition of a neurotoxin.[9]

-

Neurotoxin Exposure: Cells are exposed to neurotoxins such as 6-OHDA, MPP+, rotenone, or thimerosal for 24 hours to induce cell death or other pathological changes.[1][4][9]

-

Analysis: Cell viability is assessed using assays like the MTT assay.[9] Protein levels and localization are determined by Western blot and immunofluorescence.[4][9][10] Neurite outgrowth is quantified by morphological analysis of stained neurons.[2][3]

In Vivo Methodologies

6-OHDA Rat Model of Parkinson's Disease:

-

Lesioning: Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the striatum of adult rats is performed to induce progressive degeneration of the nigrostriatal dopaminergic pathway.[1]

-

Drug Administration: this compound (e.g., 0.5 mg/kg) or vehicle is administered peripherally via intraperitoneal (i.p.) injection, typically starting shortly after the lesioning surgery and continuing for a set period (e.g., 7 days).[1]

-

Behavioral Analysis: Motor deficits, such as forelimb akinesia, are assessed using tests like the cylinder test at various time points post-lesion.[1][2]

-

Post-mortem Analysis: At the end of the study, animals are euthanized, and brain tissue is collected. Immunohistochemistry is used to quantify the survival of dopaminergic neurons (tyrosine hydroxylase staining) in the substantia nigra and their terminals in the striatum. Microglial activation is assessed by Iba1 staining.[1][2]

Discussion and Future Directions

The body of evidence strongly supports the neuroprotective properties of this compound. Its ability to be administered peripherally and still exert protective effects within the central nervous system makes it a particularly attractive therapeutic candidate.[1] The mechanism, centered on the inhibition of Class IIa HDACs, addresses multiple facets of neurodegenerative pathology, including direct neurotoxicity, neuroinflammation, and the accumulation of pathogenic proteins.[1][2][4]

While the results in models of Parkinson's disease are promising, further research is warranted. Key future directions include:

-

Chronic Dosing Studies: Evaluating the efficacy and safety of long-term this compound administration in chronic models of neurodegeneration.

-

Exploration in Other Disease Models: Investigating the potential of this compound in models of other neurodegenerative diseases where HDAC dysregulation is implicated, such as Alzheimer's and Huntington's disease.[10][13]

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive analysis of the brain penetrance, half-life, and target engagement of this compound in vivo to optimize dosing strategies.

-

Combination Therapies: Exploring the potential synergistic effects of this compound when combined with existing symptomatic treatments or other disease-modifying agents.

References

- 1. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [cora.ucc.ie]

- 3. The class II histone deacetylases as therapeutic targets for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Emerging Neuroprotective Strategies: Unraveling the Potential of HDAC Inhibitors in Traumatic Brain Injury Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitors: possible implications for neurodegenerative disorders | Semantic Scholar [semanticscholar.org]

- 7. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone Deacetylases as Epigenetic Targets for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histone Deacetylases and Their Isoform-Specific Inhibitors in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Class IIa Histone Deacetylases Expression and In Vivo Epigenetic Imaging in a Transgenic Mouse Model of Alzheimer’s Disease | MDPI [mdpi.com]

The Class IIa HDAC Inhibitor MC1568: A Technical Guide for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC1568 is a synthetic small molecule that acts as a selective inhibitor of class IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, HDAC7, and HDAC9.[1] Unlike pan-HDAC inhibitors, which target a broad range of HDAC enzymes, the selectivity of this compound offers a more targeted approach to modulating gene expression, with potentially fewer off-target effects. This technical guide provides a comprehensive overview of the use of this compound in cancer cell line studies, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action.

Mechanism of Action

In cancer cells, the aberrant activity of HDACs leads to the deacetylation of histone and non-histone proteins, resulting in chromatin condensation and the transcriptional repression of tumor suppressor genes.[2] By inhibiting class IIa HDACs, this compound can restore the acetylation of specific lysine (B10760008) residues, leading to a more open chromatin structure and the re-expression of silenced genes. This can induce various anti-cancer effects, including cell cycle arrest, apoptosis, and inhibition of cell proliferation.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various cancer cell line studies.

Table 1: Effects of this compound on Pancreatic Cancer Cell Lines (in combination with MGCD0103)

| Cell Line | Treatment | IC50 of MGCD0103 | Combination Index (CI) | Effect |

| PANC-1 | MGCD0103 + this compound (5 µM) | Decreased | 0.46 | Synergistic growth arrest |

| BxPC-3 | MGCD0103 + this compound (5 µM) | Decreased | 0.30 | Synergistic growth arrest |

Data from a study on the synergistic effects of class I and class II HDAC inhibitors.[1]

Table 2: Effects of this compound on Melanoma Cell Lines

| Cell Line | Treatment | Effect |

| GR-M (cutaneous) | This compound | Inhibition of cell proliferation |

| OCM-3 (uveal) | This compound | Inhibition of cell proliferation |

This compound was found to inhibit IL-8 levels and cell proliferation in both unstimulated and PMA-stimulated melanoma cells.[5]

Key Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Melanoma

This compound exerts its anti-proliferative effects in melanoma cells by suppressing the expression of Interleukin-8 (IL-8) and the transcription factor c-Jun. This is achieved by inhibiting the binding of c-Jun to the IL-8 promoter and reducing the recruitment of essential transcriptional machinery.[5]

Caption: this compound inhibits melanoma cell proliferation by suppressing c-Jun and IL-8 expression.

Synergistic Action of this compound and MGCD0103 in Pancreatic Cancer

In pancreatic cancer cells, this compound shows minimal effects when used as a single agent. However, it acts synergistically with class I HDAC inhibitors, such as MGCD0103, to enhance apoptosis and G2/M cell cycle arrest. This synergistic effect is associated with a cooperative induction of the cell cycle inhibitor p21.[1][3]

Caption: Synergistic induction of p21 by this compound and MGCD0103 leads to apoptosis and cell cycle arrest.

General Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical workflow for evaluating the anti-cancer effects of this compound in a cell line study.

Caption: A standard workflow for in vitro evaluation of this compound's anti-cancer activity.

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins in response to this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetylated histone H3, anti-p21, anti-c-Jun, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound represents a valuable tool for investigating the role of class IIa HDACs in cancer biology. Its selectivity allows for the targeted exploration of specific signaling pathways and offers the potential for synergistic combinations with other anti-cancer agents. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute meaningful studies involving this compound in various cancer cell line models.

References

- 1. Class I and Class II Histone Deacetylases Are Potential Therapeutic Targets for Treating Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of Apoptosis and Autophagy in Breast Cancer Cells by a Novel HDAC8 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Preliminary Studies on MC1568 in Myogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research surrounding the synthetic compound MC1568 and its role in the process of myogenesis, the formation of muscular tissue. This compound has been investigated as a selective inhibitor of class II histone deacetylases (HDACs), which are key regulators of muscle differentiation. This document summarizes the quantitative data from foundational studies, details the experimental protocols used, and visualizes the proposed signaling pathways and experimental workflows. The information presented is intended to provide a comprehensive resource for researchers in the fields of muscle biology, epigenetics, and therapeutic development.

Core Findings and Quantitative Data

This compound has been shown to be a potent modulator of myogenesis, primarily acting as an inhibitor. The compound's effects have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from preliminary studies.

| Parameter | Value | Context | Reference |

| IC50 (Class IIa HDACs) | ~220 nM | In vitro enzymatic assays | [1] |

| Selectivity | >170-fold for Class IIa over Class I HDACs | In vitro enzymatic assays | [2] |

| Effective In Vitro Concentration | 1-10 µM | C2C12 myoblast differentiation assays | [2] |

| Effective In Vivo Dosage | 50 mg/kg | Mouse models | [1] |

| Experimental Observation | Effect of this compound | Model System | Reference |

| Myogenin Expression | Decreased | C2C12 myoblasts | [3][4] |

| α-Myosin Heavy Chain (αMHC) Expression | Decreased | C2C12 myoblasts | [3][4] |

| MEF2D Expression | Decreased | C2C12 myoblasts | [3][5] |

| MEF2D Acetylation | Inhibited | C2C12 myoblasts | [3][5] |

| MEF2D-HDAC4-HDAC3 Complex Stability | Increased | C2C12 myoblasts | [3][6] |

| Histone H3 Acetylation at Myogenin Promoter | Inhibited | C2C12 myoblasts | [3][6] |

| Myotube Formation | Blocked | C2C12 myoblasts | [7] |

It is important to note that some studies have raised questions about the direct enzymatic inhibition of class IIa HDACs by this compound, suggesting that its anti-myogenic effects could be due to off-target activities.[7] This highlights the need for further investigation to fully elucidate the compound's mechanism of action.

Signaling Pathways and Mechanisms of Action

This compound is proposed to inhibit myogenesis by modulating the activity of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors, which are critical for muscle development. The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC-MEF2 complexes. | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Promiscuous Actions of Small Molecule Inhibitors of the Protein Kinase D-Class IIa HDAC Axis in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MC1568 In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC1568 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), particularly HDAC4 and HDAC5.[1][2] Its targeted activity makes it a valuable tool for investigating the roles of these specific HDACs in various biological processes, including myogenesis, cancer progression, neuroprotection, and podocyte injury.[1][3] These application notes provide detailed protocols for key in vitro experiments utilizing this compound, summarize relevant quantitative data, and illustrate the signaling pathways influenced by this inhibitor.

Mechanism of Action

This compound exerts its effects primarily by inhibiting the catalytic activity of class IIa HDACs. This inhibition leads to the stabilization of the HDAC4-HDAC3-MEF2D complex, which paradoxically suppresses the expression of myocyte enhancer factor 2D (MEF2D).[1] Additionally, this compound has been shown to interfere with retinoic acid receptor (RAR) and peroxisome proliferator-activated receptor-gamma (PPARγ) mediated differentiation pathways.[4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target HDAC Isoform | IC50 (nM) | Cell Line/System | Reference |

| Maize HD1-A (Class IIa-like) | 100 | In vitro enzyme assay | [2] |

| HDAC4 | - | C2C12 cells | [1] |

| HDAC5 | - | C2C12 cells | [1] |

| HDAC6 | - | - | [5] |

| HDAC8 | - | - | [5] |

| Class I HDACs | >17,000 | In vitro enzyme assay | [2] |

Note: Specific IC50 values for mammalian HDAC4 and HDAC5 are not consistently reported in the literature, but this compound demonstrates high selectivity for class IIa over class I HDACs.

Table 2: Effects of this compound on Cellular Processes

| Cell Line | Process Investigated | This compound Concentration | Observed Effect | Reference |

| C2C12 Myoblasts | Myogenesis | 1 µM | Arrested myogenesis, blocked myogenin and α-myosin heavy chain expression. | [1] |

| Human Podocytes | Adriamycin-induced injury | 10 µM | Attenuated podocyte injury, suppressed desmin and α-SMA expression. | [6][7] |

| SH-SY5Y Neuroblastoma | 6-OHDA-induced cell death | - | Partially protected against cell death. | [3] |

| Glial Cells | LPS-induced inflammation | 5 µM | Enhanced TNF-α release. | [8] |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and plot the results to determine the IC50 value.

Western Blot Analysis for Protein Expression and Acetylation

This protocol outlines the steps to analyze changes in protein expression (e.g., MEF2D, myogenin) and histone or protein acetylation following this compound treatment.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MEF2D, anti-HDAC4, anti-acetylated-lysine, anti-α-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treating cells with this compound for the desired time, wash them with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control like α-tubulin.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells and wash them with cold PBS.

-

Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Myogenesis

Caption: this compound inhibits HDAC4/5, stabilizing the repressive MEF2D complex and blocking myogenesis.

General Experimental Workflow for In Vitro Analysis of this compound

Caption: A typical workflow for characterizing the in vitro effects of this compound on cultured cells.

This compound Interference with RAR and PPARγ Signaling

Caption: this compound can interfere with RAR and PPARγ signaling by inhibiting associated HDACs.

References

- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: MC1568 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC1568 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), demonstrating significant utility in cellular and molecular biology research.[1][2][3][4][5][6] It exhibits greater than 170-fold selectivity for class IIa HDACs over class I HDACs.[3][7] In various cell models, this compound has been shown to modulate gene expression, influence cell differentiation, and impact specific signaling pathways, making it a valuable tool for studying the roles of class IIa HDACs in both normal physiology and disease. These application notes provide detailed guidelines and protocols for the use of this compound in cell culture experiments.

Data Presentation

Inhibitory Activity and Working Concentrations

This compound has been shown to be effective in a range of concentrations depending on the cell type and the desired biological outcome. The following table summarizes key quantitative data for the use of this compound in vitro.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (Class IIa HDAC) | 220 nM | General | [1][2] |

| IC50 (Maize HD1-A) | 100 nM | Cell-free assay | [1][6] |

| Effective Concentration | 1 - 10 µM | General cell culture | [3] |

| Effective Concentration | 5 µM | Human breast cancer ZR-75.1 cells (HDAC4 inhibition) | [1] |

| Effective Concentration | 5 or 10 µM | C2C12 cells (myogenesis arrest); F9 and 3T3-L1 cells (differentiation interference) | [1] |

| Effective Concentration | 10 µM | ADR-stimulated human podocytes (amelioration of injury) | [8] |

| Effective Concentration | 20 µM | MCF-7 cells (increased acetylated histones) | [1] |

Solubility Information

Proper dissolution of this compound is critical for accurate and reproducible experimental results.

| Solvent | Concentration | Reference |

| DMSO | 22 mg/mL (69.99 mM) | [1] |

| DMSO | 13 mg/mL (41.36 mM) | [1] |

| DMSO | 1 mg/ml | [3] |

| DMF | 0.5 mg/ml | [3] |

| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/ml | [3] |

Note: It is recommended to use fresh, moisture-free DMSO for the best solubility. Aqueous solutions should not be stored for more than one day.[4][9] For long-term storage, keep the solid compound at -20°C.[5][10]

Experimental Protocols

General Protocol for Treating Cultured Cells with this compound

This protocol provides a general framework for treating adherent or suspension cells with this compound. Specific parameters such as cell density, this compound concentration, and incubation time should be optimized for each cell line and experimental design.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound powder

-

Anhydrous DMSO

-

Sterile, pyrogen-free microcentrifuge tubes

-

Phosphate-buffered saline (PBS)

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Multi-well plates or flasks for cell culture

-

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

-

Stock Solution Preparation:

-

Aseptically prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C.

-

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow cells to adhere and recover for 24 hours in a cell culture incubator.

-

-

This compound Treatment:

-

On the day of treatment, thaw an aliquot of the this compound stock solution.

-